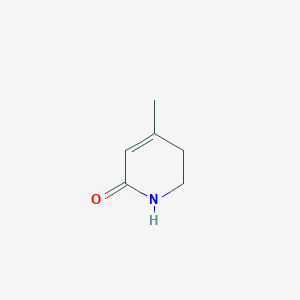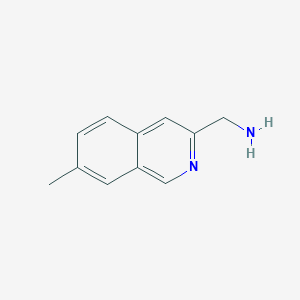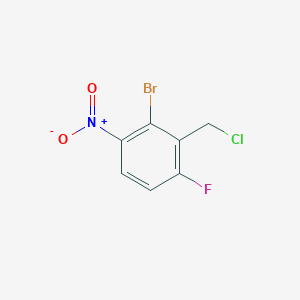
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene typically involves multi-step reactions starting from a suitable benzene derivative. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Sequential introduction of bromine and fluorine atoms through electrophilic aromatic substitution reactions.
Chloromethylation: Adding a chloromethyl group using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and bromine atoms can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation: The chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Aminobenzene derivatives: From the reduction of the nitro group.
Carboxylic acids: From the oxidation of the chloromethyl group.
Substituted benzenes: From nucleophilic substitution reactions.
科学研究应用
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs due to its functional groups that can be modified to enhance biological activity.
Materials Science: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The electron-withdrawing nitro group increases the electrophilicity of the benzene ring, facilitating the substitution of halogens by nucleophiles.
Reduction: The nitro group is reduced to an amine through a series of electron transfer steps involving the catalyst and reducing agent.
Oxidation: The chloromethyl group is oxidized through the formation of intermediate species such as aldehydes before forming the final carboxylic acid product.
相似化合物的比较
Similar Compounds
2-Bromo-4-fluoro-1-nitrobenzene: Lacks the chloromethyl group, making it less reactive in certain nucleophilic substitution reactions.
3-Chloromethyl-4-fluoro-1-nitrobenzene: Lacks the bromine atom, which may affect its reactivity and applications.
2-Bromo-3-(methyl)-4-fluoro-1-nitrobenzene: Contains a methyl group instead of a chloromethyl group, altering its chemical properties.
Uniqueness
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of reactivity and applications in different fields.
属性
分子式 |
C7H4BrClFNO2 |
|---|---|
分子量 |
268.47 g/mol |
IUPAC 名称 |
3-bromo-2-(chloromethyl)-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H4BrClFNO2/c8-7-4(3-9)5(10)1-2-6(7)11(12)13/h1-2H,3H2 |
InChI 键 |
RADDCROZIAHUFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)CCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


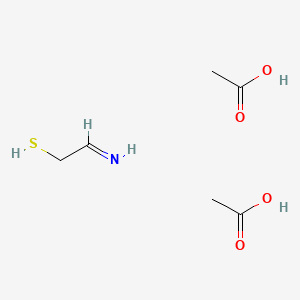
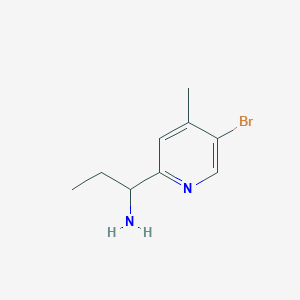
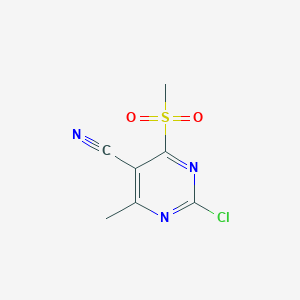

![(1S,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B12967022.png)
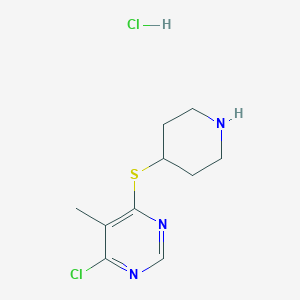

![5-Phenyl-5H-benzo[b]carbazole](/img/structure/B12967039.png)


![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)
![Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12967070.png)
